Maltoundecaose is a complex oligosaccharide composed of a chain of glucose units, specifically consisting of eleven glucose monomers linked together primarily by α-1,4 glycosidic bonds. It is classified as a maltooligosaccharide and is part of the broader category of polysaccharides, which are carbohydrates made up of multiple sugar units. Maltoundecaose is derived from starch hydrolysis, a process that breaks down starch into smaller sugar units through enzymatic or acid hydrolysis.
Maltoundecaose is typically sourced from the enzymatic hydrolysis of starch, which can be derived from various plants such as corn, potatoes, and wheat. The classification of maltoundecaose falls under oligosaccharides, specifically maltooligosaccharides, which are characterized by their glucose content. The degree of polymerization (number of glucose units) in maltoundecaose distinguishes it from simpler sugars like maltose (disaccharide) and larger oligosaccharides.
Maltoundecaose can be synthesized through several methods:
The production process typically involves:
Maltoundecaose can undergo various chemical reactions:
The stability and reactivity of maltoundecaose depend on environmental conditions such as pH and temperature. Under acidic conditions or high temperatures, it may degrade into simpler sugars.
The mechanism by which maltoundecaose acts in biological systems primarily involves its role as a carbohydrate source for microorganisms during fermentation. Enzymes such as amylases catalyze its breakdown into glucose, which can then be utilized by cells for energy production through glycolysis.
Studies have indicated that maltoundecaose can enhance fermentation efficiency when used in brewing and baking processes due to its fermentable sugar content.
Relevant analyses often focus on its dextrose equivalent (DE) value, which provides insights into its sweetness and fermentability characteristics.
Maltoundecaose has several scientific uses:
Research continues to explore its potential applications in functional foods and nutraceuticals due to its digestibility and low glycemic index compared to other sugars.
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